(1-Methoxycyclohexyl)methanesulfonamide

Description

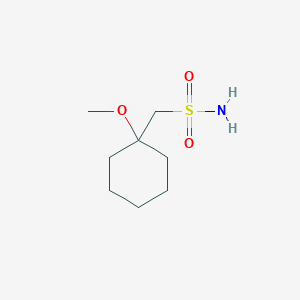

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

(1-methoxycyclohexyl)methanesulfonamide |

InChI |

InChI=1S/C8H17NO3S/c1-12-8(7-13(9,10)11)5-3-2-4-6-8/h2-7H2,1H3,(H2,9,10,11) |

InChI Key |

KHVSXHOGBHGUGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCCC1)CS(=O)(=O)N |

Origin of Product |

United States |

Synthesis and Methodological Advancements of 1 Methoxycyclohexyl Methanesulfonamide

Classical Synthetic Routes and Precursor Chemistry

Classical approaches to the synthesis of (1-Methoxycyclohexyl)methanesulfonamide would likely proceed through the construction of key precursors, followed by the formation of the sulfonamide bond. This typically involves the preparation of a cyclohexyl methoxy (B1213986) precursor and the subsequent introduction of the methanesulfonamide (B31651) moiety.

Preparation of Cyclohexyl Methoxy Precursors

The initial step in a classical synthesis would be the formation of a suitable (1-methoxycyclohexyl)methyl intermediate. A common starting material for this would be cyclohexanone (B45756). A plausible route involves the conversion of cyclohexanone to 1-methoxycyclohexanecarbonitrile, followed by reduction to (1-methoxycyclohexyl)methanamine (B1356196) or hydrolysis and subsequent reduction to (1-methoxycyclohexyl)methanol (B3376230).

Alternatively, the hydroformylation of 1-methoxycyclohexene (B1584985), followed by hydrogenation of the resulting aldehyde, presents a viable industrial-scale synthesis for (1-methoxycyclohexyl)methanol. This alcohol is a key intermediate that can be further functionalized.

A general representation of the synthesis of the precursor alcohol is as follows:

Step 1: Formation of 1-methoxycyclohexene from cyclohexanone. This can be achieved through various methods, including reaction with methanol (B129727) in the presence of an acid catalyst to form the corresponding enol ether.

Step 2: Hydroformylation of 1-methoxycyclohexene. This reaction, typically catalyzed by rhodium or cobalt complexes, introduces a formyl group.

Step 3: Reduction of the aldehyde. The resulting (1-methoxycyclohexyl)formaldehyde can be reduced to (1-methoxycyclohexyl)methanol using standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation.

Another approach involves the direct reaction of a Grignard reagent, such as methoxymethylmagnesium chloride, with cyclohexanone to yield (1-hydroxycyclohexyl)methoxymethane, which can then be further manipulated.

Introduction of the Methanesulfonamide Moiety

With the precursor alcohol, (1-methoxycyclohexyl)methanol, in hand, the next step is the introduction of the methanesulfonamide group. The most traditional and widely used method for forming sulfonamides is the reaction of a sulfonyl chloride with an amine. google.com Therefore, the synthesis would likely proceed via (1-methoxycyclohexyl)methanesulfonyl chloride.

The conversion of (1-methoxycyclohexyl)methanol to the corresponding sulfonyl chloride can be a multi-step process:

Conversion of the alcohol to a leaving group: The hydroxyl group of the alcohol is a poor leaving group and needs to be converted into a better one, such as a tosylate or a halide. masterorganicchemistry.com For instance, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) would yield the corresponding sulfonate ester. masterorganicchemistry.comcommonorganicchemistry.com

Nucleophilic substitution to introduce a sulfur-containing group: The resulting tosylate or halide can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium sulfite, to introduce the sulfonate group.

Conversion to the sulfonyl chloride: The resulting sodium (1-methoxycyclohexyl)methanesulfonate can then be converted to the desired (1-methoxycyclohexyl)methanesulfonyl chloride by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Finally, the reaction of (1-methoxycyclohexyl)methanesulfonyl chloride with ammonia (B1221849) or an ammonia equivalent would yield the target compound, this compound. google.comwikipedia.org This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the HCl byproduct. google.com

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| Methanesulfonyl chloride, Ammonia | Tetrahydrofuran (B95107), 0°C to room temperature | Methanesulfonamide | 96.7% | google.com |

| p-Toluenesulfonyl chloride, Aniline | Diethyl ether, 0°C | N-Phenylbenzenesulfonamide | 85% | General procedure |

Table 1: Representative Conditions for Sulfonamide Formation

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters to consider in the synthesis of this compound include the choice of solvent, base, temperature, and reaction time.

For the sulfonylation of ammonia, the choice of base is critical to neutralize the generated HCl without promoting side reactions. Common bases include tertiary amines like triethylamine (B128534) or pyridine. commonorganicchemistry.com Recent studies have explored the use of lithium hydroxide (B78521) monohydrate, which can lead to rapid and high-yielding reactions under mild conditions. tandfonline.com

The solvent can also significantly influence the reaction outcome. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly employed. google.com The temperature of the reaction is another important factor; these reactions are often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity. google.com

| Parameter | Conditions | Effect on Yield/Selectivity |

| Base | Lithium hydroxide monohydrate (0.5 equiv) | High yields (very good to excellent) and short reaction times (1-8 min). tandfonline.com |

| Temperature | 0-5°C | Improved selectivity and control over the reaction. tandfonline.com |

| Solvent | Ethanol:water (1:5) | Environmentally benign and allows for easy work-up. tandfonline.com |

Table 2: Optimized Conditions for Sulfonamide Synthesis using LiOH·H₂O

Novel Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has seen a shift towards more efficient and selective methods, often employing transition metal or organocatalysts. These novel strategies could offer more direct and atom-economical routes to this compound and its analogs.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including C-N and C-S bonds. These methods could provide alternative pathways to this compound, potentially avoiding the need for harsh reagents like thionyl chloride.

One hypothetical approach could involve the nickel-catalyzed three-component sulfonylation of a (1-methoxycyclohexyl)methyl chloride. rsc.org This reaction would couple the alkyl halide with an aryl boronic acid and a sulfur dioxide source, such as potassium metabisulfite, to form a sulfone, which could then be converted to the sulfonamide.

Another strategy could be a copper- or nickel-catalyzed amination of a (1-methoxycyclohexyl)methyl halide with a sulfonamide. princeton.edunih.gov While typically applied to aryl halides, advancements are being made in the amination of alkyl halides. nih.govresearchgate.net Photosensitized nickel catalysis has also emerged as a powerful tool for the formation of C-N bonds between sulfonamides and aryl electrophiles, a concept that could potentially be extended to alkyl electrophiles. princeton.edu

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Nickel/Ligand | Alkyl chloride, Aryl boronic acid, K₂S₂O₅ | Alkyl aryl sulfone | Utilizes a readily available SO₂ source. rsc.org | rsc.org |

| Copper/Visible Light | Alkyl iodide, Aliphatic amine | Mono-alkylated amine | Mild conditions, good functional group tolerance. nih.gov | nih.gov |

| Nickel/Photocatalyst | Aryl halide, Sulfonamide | N-Aryl sulfonamide | Energy-transfer mechanism. princeton.edu | princeton.edu |

Table 3: Examples of Transition Metal-Catalyzed Reactions Relevant to Sulfonamide Synthesis

Organocatalytic Methodologies for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. While this compound itself is not chiral, organocatalytic methods could be employed to synthesize chiral analogs with high enantioselectivity. The cyclohexane (B81311) ring offers multiple positions for stereocenters, and organocatalysis provides a means to control their formation.

For instance, organocatalytic Michael additions to substituted cyclohexenones could be used to introduce functionality with high stereocontrol. nih.gov Chiral Brønsted acids or bifunctional organocatalysts could be used to catalyze reactions that construct the substituted cyclohexane core. researchgate.netnih.gov These methods have been successfully applied to the synthesis of highly functionalized cyclohexanes bearing multiple stereocenters. nih.gov

While direct application to the synthesis of this compound is not reported, the principles of organocatalysis could be applied to create a library of stereochemically diverse analogs for structure-activity relationship studies in a pharmaceutical context. For example, an asymmetric Michael addition of a nucleophile to a cyclohexenone derivative, followed by further functionalization, could establish the stereochemistry of the substituted ring.

| Catalyst Type | Reaction Type | Substrates | Product Feature | Reference |

| Amino-squaramide | Michael-Michael-1,2-addition | Nitroalkenes, Ketoesters | Functionalized cyclohexanes with five contiguous stereocenters. nih.gov | nih.gov |

| Chiral Brønsted Acid | Aldol-dehydration-conjugate reduction-reductive amination | Ketones, Aldehydes | Chiral cis-3-substituted cyclohexylamines. researchgate.net | researchgate.net |

| Imidodiphosphorimidate (IDPi) | Formal cycloaddition | Bicyclo[1.1.0]butanes, N-aryl imines | Chiral azabicyclo[2.1.1]hexanes. nih.gov | nih.gov |

Table 4: Illustrative Organocatalytic Methods for the Synthesis of Substituted Cyclohexanes

Photochemical and Electrochemical Synthesis Pathways

Recent advancements in synthetic organic chemistry have highlighted the utility of photochemical and electrochemical methods for the formation of sulfonamides. These techniques offer alternative reaction pathways that can be milder and more selective than traditional methods.

Photochemical Synthesis:

Photocatalysis has emerged as a powerful tool for the synthesis of sulfonamides. acs.orgnih.gov This approach often involves the generation of radical intermediates under visible light irradiation, which can then be trapped to form the desired sulfonamide. For instance, a general strategy involves the photocatalytic generation of alkyl radicals from carboxylic acids, which then react with sulfinylamine reagents to produce sulfinamides. These intermediates can be subsequently oxidized to sulfonamides. acs.org While a direct photochemical synthesis of this compound has not been explicitly detailed in the literature, a plausible route could be envisioned starting from (1-methoxycyclohexyl)acetic acid.

A proposed photochemical pathway could involve the following conceptual steps:

Generation of a (1-methoxycyclohexyl)methyl radical from a suitable precursor, such as (1-methoxycyclohexyl)acetic acid, using a photocatalyst and a light source.

Trapping of this radical by a sulfonamide-containing radical acceptor.

Electrochemical Synthesis:

Electrosynthesis provides an environmentally benign alternative for constructing sulfonamides, as it uses electricity as a "green" oxidant, often avoiding the need for harsh chemical reagents. nih.govacs.orgnih.govchemistryworld.com One notable electrochemical method involves the direct coupling of thiols and amines. acs.org This approach is driven entirely by electricity and can be completed in a very short time, with hydrogen gas as the only byproduct. acs.org

Another innovative electrochemical approach is the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines through electrochemical C-H activation. nih.govnih.gov This method is highly convergent and avoids the pre-functionalization of the starting materials. The reaction proceeds via the formation of an amidosulfinate intermediate which acts as both a nucleophile and a supporting electrolyte. nih.govnih.gov

The following table summarizes general conditions for electrochemical sulfonamide synthesis based on literature for analogous compounds:

| Method | Starting Materials | Electrodes | Solvent | Key Features | Reference |

| Dehydrogenative Coupling | (Hetero)arenes, SO₂, Amines | Boron-doped diamond (BDD) anode | HFIP–MeCN | No prefunctionalization needed, high atom economy | nih.govnih.gov |

| Oxidative Coupling | Thiols, Amines | Carbon anode, Iron cathode | CH₃CN/HCl | Fast reaction time (5 min), benign byproduct (H₂) | acs.org |

While a specific electrochemical synthesis for this compound is not documented, one could hypothetically adapt these principles. For example, (1-methoxycyclohexyl)methanethiol (B13294354) could potentially be coupled with an amine source electrochemically.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of chemical processes. tandfonline.comacs.org This includes the use of safer solvents, minimizing waste, and improving atom economy.

A significant goal in green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives, such as water, or conducting reactions in the absence of a solvent (solvent-free conditions). rsc.orgrsc.orgresearchgate.netrsc.org

Aqueous Medium Reactions:

Several methods for sulfonamide synthesis have been developed to proceed in water. rsc.orgrsc.orgrsc.org One such method involves the iodine-mediated reaction of sodium sulfinates with amines at room temperature in water. rsc.orgrsc.org This approach is convenient, environmentally friendly, and simplifies the purification of the final product. rsc.orgrsc.org Another green method describes the synthesis of sulfonamides in water under dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides, which avoids the use of organic bases. rsc.org

Solvent-Free Reactions:

Mechanochemistry, which involves reactions conducted by grinding solid reactants together, represents a solvent-free approach to synthesis. rsc.org A one-pot, double-step mechanochemical procedure for sulfonamide synthesis has been demonstrated using solid sodium hypochlorite. rsc.org This method involves a tandem oxidation-chlorination of disulfides followed by amination. rsc.org Another example of a solvent-free approach is the reaction of N-silylamines with sulfonyl chlorides. nih.gov

The following table provides an overview of green synthesis conditions for sulfonamides:

| Reaction Type | Key Reagents | Conditions | Advantages | Reference |

| Aqueous Medium | Sodium sulfinates, amines, I₂ | Room temperature, water | Environmentally friendly, easy purification | rsc.orgrsc.org |

| Aqueous Medium | Amino compounds, arylsulfonyl chlorides | Dynamic pH control, water | No organic base, high yield and purity | rsc.org |

| Solvent-Free (Mechanochemical) | Disulfides, NaOCl·5H₂O | Ball milling | No solvent, cost-effective | rsc.org |

| Solvent-Free | N-silylamines, sulfonyl chlorides | Neat reaction | No solvent, high yield | nih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Strategies to improve atom economy in sulfonamide synthesis focus on designing reactions that generate minimal byproducts.

For example, the direct electrochemical synthesis of sulfonamides from (hetero)arenes, SO₂, and amines showcases high atom economy by utilizing readily available starting materials and avoiding protecting groups or pre-functionalization steps. nih.gov The use of sulfur dioxide directly from a stock solution is more atom-economical than using SO₂ surrogates. nih.gov Similarly, the electrochemical coupling of thiols and amines produces only hydrogen as a byproduct, leading to excellent atom economy. acs.org

Waste minimization can also be achieved through catalytic processes. A ruthenium-catalyzed domino reaction for the coupling of sulfonamides and alcohols provides a green route where water is the only byproduct. acs.org The catalyst in this system is immobilized on magnetic nanoparticles, allowing for easy separation and reuse, further minimizing waste. acs.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. While the field of biocatalytic sulfonamide synthesis is still developing, nature provides inspiration. Certain actinomycete bacteria are known to produce sulfonamide and sulfamate (B1201201) antibiotics through unique biosynthetic pathways. nih.gov

One discovered biosynthetic route for sulfonamide formation involves a flavin-dependent enzyme that induces radical formation and utilizes SO₂ from the bacterium's sulfur metabolism. nih.gov This natural strategy for forming the S-N bond could potentially be harnessed for synthetic purposes. The development of engineered enzymes or microbial systems for the synthesis of specific sulfonamides like this compound represents a future frontier in green chemistry. While no direct biocatalytic route for this specific compound has been reported, the principles of enzyme-catalyzed reactions could be applied to its synthesis in the future.

Mechanistic Investigations of 1 Methoxycyclohexyl Methanesulfonamide Formation and Reactivity

Elucidation of Reaction Mechanisms in the Synthesis of (1-Methoxycyclohexyl)methanesulfonamide

The synthesis of this compound would likely proceed from cyclohexanone (B45756), methanol (B129727), and methanesulfonamide (B31651). The formation is expected to involve the initial reaction between cyclohexanone and methanesulfonamide to form an N-sulfonylimine intermediate, which then reacts with methanol.

While direct nucleophilic substitution is a primary pathway for forming many sulfonamides (e.g., from sulfonyl chlorides and amines), it is less direct for the synthesis of this specific N,O-ketal-like structure from a ketone. thieme-connect.comnih.gov However, once an intermediate is formed, substitution-type mechanisms can play a role. For instance, if a di-sulfonated intermediate were formed, the substitution of one sulfonamide group by methanol could be envisioned as a nucleophilic substitution pathway.

A more probable pathway for the formation of this compound involves a series of addition-elimination steps, characteristic of reactions at a carbonyl carbon. chemistrysteps.com

Iminium Ion Formation : The synthesis likely begins with the acid-catalyzed reaction between cyclohexanone and methanesulfonamide. The nitrogen of methanesulfonamide acts as a nucleophile, attacking the protonated carbonyl carbon of cyclohexanone. This addition is followed by the elimination of a water molecule to form a reactive N-sulfonylimine intermediate (also referred to as an N-sulfonyl iminium ion). nih.govrsc.org The direct condensation of aldehydes and sulfonamides is a common method for preparing N-sulfonylimines. nih.govnih.gov

Nucleophilic Addition of Methanol : The N-sulfonylimine is highly electrophilic. Methanol, acting as a nucleophile, then attacks the imine carbon. This nucleophilic addition step leads to the final product. rsc.org

Several key intermediates and transition states govern the reaction pathway.

Hemiaminal Intermediate : The initial nucleophilic attack of methanesulfonamide on the activated cyclohexanone forms a tetrahedral hemiaminal intermediate. This species is typically unstable and readily eliminates water to form the imine.

N-Sulfonylimine Intermediate : This is a crucial, high-energy intermediate. researchgate.net Its electrophilicity is enhanced by the electron-withdrawing sulfonyl group, making it highly susceptible to nucleophilic attack. nih.gov The stability and reactivity of this intermediate are pivotal to the reaction's success.

Table 1: Plausible Intermediates in the Synthesis of this compound

| Intermediate | Structure | Role in Mechanism |

| Protonated Cyclohexanone | C₆H₁₀=O⁺H | Activated electrophile |

| Hemiaminal | C₆H₁₀(OH)(NHSO₂CH₃) | Initial adduct |

| N-Sulfonylimine | C₆H₁₀=NSO₂CH₃ | Key electrophilic intermediate |

Mechanistic Studies of Chemical Transformations Involving this compound

The reactivity of this compound would be dominated by the lability of the C-N and C-O bonds at the central carbon atom.

Hydrolysis of this compound would likely reverse its formation, yielding cyclohexanone, methanesulfonamide, and methanol under acidic conditions.

The mechanism would proceed as follows:

Protonation : In an acidic medium, either the nitrogen of the sulfonamide or the oxygen of the methoxy (B1213986) group can be protonated. Protonation of the methoxy group makes it a better leaving group (methanol).

Elimination of Methanol : The departure of methanol generates a resonance-stabilized N-sulfonyliminium ion.

Nucleophilic Attack by Water : A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

Deprotonation and Decomposition : This addition forms a hemiaminal intermediate, which can then decompose to cyclohexanone and methanesulfonamide.

The hydrolysis of related N,S-acetals has been shown to be switchable under acidic or basic conditions to yield different products, highlighting the sensitivity of such functional groups to reaction conditions. beilstein-journals.org While sulfonamides themselves can undergo hydrolysis, it typically requires harsh conditions; the N-C bond in this specific compound is expected to be much more labile. acs.org

The cyclohexyl moiety in this compound could potentially undergo rearrangement reactions under specific conditions, although such reactions are not commonly reported for this class of compounds.

Acid-Catalyzed Rearrangements : Under strong acid catalysis, the elimination of both methanol and methanesulfonamide could theoretically lead to a cyclohexyl cation or a related species. Such carbocations are known to undergo skeletal rearrangements, such as ring contractions to form cyclopentyl derivatives. wiley-vch.deresearchgate.net For instance, a substituted cyclohexyl radical can rearrange to a cyclopentylmethyl radical. nih.gov

Intramolecular Reactions : If the cyclohexyl ring contains other functional groups, intramolecular reactions could be triggered. For example, bromination of certain cyclohexene (B86901) carboxamide derivatives has been shown to lead to unusual rearrangements resulting in bicyclic lactones, driven by the participation of neighboring amide and hydroxymethyl groups. nih.gov While this compound itself lacks these specific functionalities, this illustrates the potential for complex rearrangements in substituted cyclohexyl systems.

The likelihood of these rearrangements depends heavily on the reaction conditions and the stability of any potential cationic or radical intermediates that could be formed.

No Mechanistic Investigations Found for Derivatization of this compound

Despite a thorough search of scientific literature and chemical databases, no studies detailing the mechanistic investigations of the formation and reactivity, specifically concerning the mechanisms of derivatization reactions, for the compound this compound have been found.

The inquiry for detailed research findings, including data tables on the derivatization of this compound, did not yield any specific results. While the compound is listed in chemical supplier catalogs, suggesting its potential availability for research purposes, there is a notable absence of published academic papers, patents, or scholarly articles that investigate its synthetic modifications or reaction mechanisms.

General principles of sulfonamide chemistry suggest that derivatization could potentially occur at the nitrogen atom of the sulfonamide group, contingent on its acidity and the reaction conditions employed. Typical derivatization reactions for sulfonamides can include alkylation, acylation, or arylation, often proceeding through the formation of a sulfonamide anion under basic conditions. This anion then acts as a nucleophile, attacking a suitable electrophile.

Another theoretical avenue for derivatization could involve reactions targeting the methoxy or cyclohexyl moieties. For instance, cleavage of the methyl ether could provide a hydroxyl group, which could then be subjected to a variety of further chemical transformations. However, such pathways are purely speculative in the absence of experimental data for this compound.

The lack of available information prevents a detailed discussion and the creation of data tables as requested. The scientific community has not, to date, published any work that would allow for an authoritative article on the mechanistic aspects of this specific compound's derivatization.

Chemical Transformations and Derivatization Strategies of 1 Methoxycyclohexyl Methanesulfonamide

Functional Group Interconversions at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom, with its acidic proton and nucleophilic character upon deprotonation, is a primary site for chemical modification. These transformations are crucial for modulating the physicochemical properties and biological activities of the molecule.

The hydrogen atom on the sulfonamide nitrogen can be readily substituted with various alkyl and acyl groups. These reactions typically proceed via the deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an electrophilic alkylating or acylating agent.

Alkylation Reactions: N-alkylation of sulfonamides can be achieved using a variety of alkylating agents, such as alkyl halides, tosylates, or triflates, in the presence of a base. The choice of base and solvent is critical and often depends on the reactivity of the alkylating agent and the steric hindrance around the sulfonamide nitrogen. For a sterically encumbered substrate like (1-Methoxycyclohexyl)methanesulfonamide, stronger bases and more polar aprotic solvents may be required to facilitate the reaction.

Table 1: Representative Conditions for N-Alkylation of Sulfonamides

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | Room Temp. | 85-95 |

| Benzyl bromide | NaH | THF | 0 to Room Temp. | 80-90 |

Acylation Reactions: N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation can significantly alter the electronic properties of the sulfonamide group. Acylation is typically carried out using acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). In some cases, for less reactive acylating agents, the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be necessary.

Table 2: Common Reagents for N-Acylation of Sulfonamides

| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane (B109758) | 0 to Room Temp. | 90-98 |

| Benzoyl chloride | Triethylamine | Acetonitrile (B52724) | Room Temp. | 85-95 |

In multi-step syntheses, it is often necessary to protect the sulfonamide NH group to prevent its interference with other reactions. A variety of protecting groups are available for sulfonamides, each with its own specific conditions for introduction and removal.

Common protecting groups for sulfonamides include the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid). Another useful protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to a wide range of conditions but can be selectively removed using fluoride (B91410) ion sources.

Reactions Involving the Methoxycyclohexyl Moiety

The methoxycyclohexyl portion of the molecule offers opportunities for skeletal rearrangements and further functionalization of the carbocyclic ring.

Under certain conditions, the cyclohexyl ring of this compound can undergo ring expansion or contraction. These reactions are often initiated by the formation of a carbocation adjacent to the ring. For instance, treatment with a strong acid could lead to the loss of the methoxy (B1213986) group, generating a tertiary carbocation at the C1 position. This carbocation could then trigger a rearrangement of the cyclohexyl ring.

A plausible ring expansion could involve a 1,2-alkyl shift, leading to the formation of a seven-membered ring (cycloheptanone derivative after workup). Conversely, a ring contraction to a five-membered ring (cyclopentyl derivative) could also occur under specific conditions, often promoted by the departure of a leaving group on an adjacent carbon. The outcome of such rearrangements is highly dependent on the reaction conditions and the stability of the resulting carbocation intermediates.

Introducing additional functional groups onto the cyclohexyl ring can be achieved through various methods, although the presence of the existing substituents may influence the regioselectivity of these reactions.

C-H Functionalization: Direct C-H functionalization offers a powerful tool for introducing new substituents onto the cyclohexyl ring. This can be achieved using transition metal catalysis, where a directing group can guide the catalyst to a specific C-H bond. While the methanesulfonamide (B31651) group itself is not a strong directing group for C-H activation on the cyclohexyl ring, it is conceivable to temporarily introduce a directing group to achieve site-selective functionalization.

Radical Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom onto the cyclohexyl ring. The reaction typically proceeds with some selectivity for the tertiary C-H bonds, but a mixture of products is often obtained. Subsequent nucleophilic substitution of the resulting alkyl halide can then be used to introduce a variety of other functional groups.

Synthesis of Analogs and Derivatives for Structure-Reactivity Studies

The synthesis of analogs and derivatives of this compound is essential for conducting structure-reactivity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the compound's properties and biological activity.

By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its activity. For example, a series of analogs could be synthesized with different alkyl or aryl groups on the sulfonamide nitrogen (as described in 4.1.1) to probe the importance of this position for biological interactions. Similarly, analogs with different substituents on the cyclohexyl ring (as described in 4.2.2) could be prepared to explore the steric and electronic requirements for activity.

Furthermore, the methoxy group could be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl group to investigate the role of this substituent. The synthesis of a library of such analogs, coupled with biological evaluation, can provide valuable insights into the molecule's mechanism of action and guide the design of more potent and selective compounds.

Information Deficit on the Chemical Transformations and Derivatization of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of published research specifically detailing the chemical transformations and derivatization strategies for the compound this compound. Despite targeted searches for data on its systematic structural modifications and the effects of substituents on its reactivity, no specific studies, research articles, or datasets were identified.

The inquiry sought to elaborate on two key areas:

Exploration of Substituent Effects on Reactivity:This area of study focuses on how the introduction of different chemical groups (substituents) at various positions on the molecule influences its chemical reactivity. This could involve studying the kinetics and thermodynamics of reactions, with the aim of understanding the electronic and steric effects of the substituents.

Unfortunately, the scientific record, as accessible through extensive searches, does not appear to contain this specific information for this compound. While research exists on the chemical transformations and substituent effects of other sulfonamides or cyclohexyl-containing molecules, the user's strict requirement to focus solely on this compound prevents the inclusion of such related but distinct information.

Therefore, it is not possible to provide a detailed, evidence-based article on the "" as outlined in the user's request. The absence of primary research in this specific area makes the creation of data tables and a thorough discussion of research findings impracticable.

Theoretical and Computational Studies of 1 Methoxycyclohexyl Methanesulfonamide

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are often employed for their balance of accuracy and computational cost. nih.gov

Conformational Analysis and Energy Landscapes

A conformational analysis of (1-Methoxycyclohexyl)methanesulfonamide would be necessary to identify its most stable three-dimensional structures. The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat. For a substituted cyclohexane, the substituents (methoxy and methanesulfonamide (B31651) groups) can be in either axial or equatorial positions, leading to different stereoisomers.

Quantum chemical calculations would be used to:

Identify Stable Conformers: By systematically rotating the rotatable bonds (e.g., C-O, C-S, S-N), all potential low-energy conformers would be identified.

Calculate Relative Energies: The electronic energy of each conformer would be calculated to determine their relative stabilities. The conformer with the lowest energy is the most stable. This data allows for the construction of a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry.

Determine Population Distribution: From the relative free energies (including thermal corrections), the Boltzmann population of each conformer at a given temperature could be predicted, indicating which structures are most likely to be present.

Interactive Data Table: Hypothetical Conformational Energy Data This table is illustrative and not based on actual experimental or calculated data for this compound.

Electronic Structure and Bonding Analysis

This analysis investigates how electrons are distributed within the molecule, which is crucial for understanding its reactivity, polarity, and intermolecular interactions.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are essential. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov

Electron Density and Electrostatic Potential (ESP): An ESP map would visualize the charge distribution on the molecular surface. Regions of negative potential (typically around electronegative atoms like oxygen and nitrogen) are prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. mdpi.com

Bonding Analysis: The nature of the chemical bonds (e.g., covalent, polar covalent) would be analyzed based on the electronegativity differences between bonded atoms. ung.eduyoutube.com Techniques like Natural Bond Orbital (NBO) analysis could be used to quantify orbital interactions and delocalization of electron density, providing insight into hyperconjugation and steric effects that influence conformational preferences. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling can map out the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. nih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

For any proposed reaction involving this compound, identifying the transition state (TS) is key. A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the pathway between reactants and products. ucsb.edu

Transition State Search: Algorithms are used to locate this first-order saddle point on the potential energy surface. ucsb.edu This requires finding a geometry where the forces on all atoms are zero, but which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC): Once a TS is located, an IRC calculation is performed. This involves tracing the reaction path downhill from the TS to the connected reactants and products. scm.com A successful IRC calculation confirms that the identified TS correctly links the desired reactants and products, providing a detailed view of the geometric changes that occur during the reaction. scm.com

Activation Energy and Reaction Pathway Prediction

The data from TS and IRC calculations allows for the prediction of reaction kinetics.

Activation Energy (ΔE‡): The activation energy is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. rsc.org Computational chemistry can predict these barriers, allowing for comparison between different potential reaction pathways. researchgate.net

Reaction Pathway Prediction: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This allows researchers to predict the most favorable reaction pathway and understand the mechanism step-by-step. nih.govresearchgate.net For example, in a potential sulfa-Michael addition reaction, calculations could determine whether the reaction proceeds through a concerted or stepwise mechanism. nih.govresearchgate.net

Molecular Dynamics Simulations for Reactivity Predictions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.comutupub.fi

MD simulations could be used to study the reactivity of this compound by:

Simulating Solvation Effects: Reactivity can be highly dependent on the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic environment than gas-phase quantum calculations and revealing how the solvent might stabilize reactants, intermediates, or transition states.

Exploring Conformational Dynamics: While quantum calculations identify stable conformers, MD simulations show how the molecule dynamically transitions between these states. nih.gov This can be crucial for reactivity, as a reaction may only proceed from a specific, less-populated conformer.

Predicting Binding Interactions: If studying the interaction of this compound with a biological target like an enzyme, MD simulations can model the binding process. frontiersin.org These simulations can predict the preferred binding mode, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, offering insights into its potential biological activity. nih.gov

Interactive Data Table: Hypothetical MD Simulation Parameters This table is illustrative and not based on actual experimental or calculated data for this compound.

Solvent Effects on Reactivity

The reactivity of this compound in a chemical transformation is intrinsically linked to the surrounding solvent medium. Solvents can influence reaction rates and equilibria by differentially solvating the reactants, transition states, and products. The effects are largely governed by the solvent's polarity, proticity, and polarizability.

Computational models, such as those employing Density Functional Theory (DFT) with a polarizable continuum model (PCM), are instrumental in predicting these effects. researchgate.net For this compound, which possesses both polar (sulfonamide, methoxy) and nonpolar (cyclohexyl) moieties, the choice of solvent is critical.

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They would strongly solvate the sulfonamide group (-SO₂NH₂) through hydrogen bonding, potentially stabilizing the ground state. If a reaction involves the deprotonation of the sulfonamide nitrogen, a polar protic solvent would stabilize the resulting anion, thereby increasing its acidity compared to the gas phase or nonpolar solvents.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess high dipole moments but lack acidic protons. They are effective at solvating polar species but are less effective at solvating anions through hydrogen bonding compared to protic solvents. For reactions where a charge separation develops in the transition state, these solvents can significantly enhance the reaction rate.

Nonpolar Solvents (e.g., hexane, toluene): In these environments, the molecule's polar groups would be poorly solvated. This can lead to aggregation or favor intramolecular interactions. Reactions proceeding through nonpolar transition states might be favored in such media.

The influence of the solvent on a hypothetical Sₙ2 reaction involving the sulfonamide anion as a nucleophile can be illustrated. The rate of such a reaction is expected to be significantly higher in polar aprotic solvents where the "naked" anion is less encumbered by strong solvent shells, compared to polar protic solvents where hydrogen bonding would heavily solvate and stabilize the nucleophile, reducing its reactivity.

| Solvent Type | Example Solvent | Primary Solvation Interaction | Expected Relative Rate Constant (krel) for Sₙ2 Reaction |

|---|---|---|---|

| Nonpolar | Hexane | Dispersion forces | Very Low (poor solubility of ionic reactant) |

| Polar Protic | Methanol (B129727) | Hydrogen bonding to anion | Low |

| Polar Aprotic | Acetonitrile (B52724) | Dipole-dipole interactions | High |

Intermolecular Interactions in Reaction Systems

The reactivity of this compound is also governed by the specific intermolecular interactions it forms with other molecules in the reaction system, including reactants, catalysts, and solvent molecules. These non-covalent interactions can stabilize or destabilize key intermediates and transition states.

The primary sites for intermolecular interactions on this compound are:

Hydrogen Bond Donating Site: The N-H group of the sulfonamide is a potent hydrogen bond donor.

Hydrogen Bond Accepting Sites: The oxygen atoms of the sulfonyl group (O=S=O) and the oxygen of the methoxy (B1213986) group (-OCH₃) are strong hydrogen bond acceptors.

Computational studies on similar aliphatic sulfonamides have shown that these hydrogen bonds play a crucial role in their binding to biological targets like carbonic anhydrase. nih.gov In a reaction system, these interactions can pre-organize reactants into a favorable orientation for reaction or sequester a reactant, thereby inhibiting a reaction. For instance, in a basic medium, the deprotonated sulfonamide anion can form strong ion-dipole interactions with polar solvent molecules.

| Interaction Type | Molecular Site Involved | Potential Interacting Partner | Typical Energy Range (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (Donor) | -SO₂NH- | Lewis bases (e.g., carbonyl oxygen, amine nitrogen) | 3 - 10 |

| Hydrogen Bond (Acceptor) | -SO₂- and -OCH₃ | Hydrogen bond donors (e.g., water, alcohols) | 2 - 8 |

| Dipole-Dipole | Sulfonyl group (SO₂) | Other polar molecules | 1 - 5 |

| Van der Waals (Dispersion) | Cyclohexyl ring | Any molecule | 0.5 - 2 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govresearchgate.net While no specific QSRR studies on this compound have been published, a hypothetical study can be outlined. Such a study would be valuable for predicting the reactivity of a library of related analogs in a specific chemical transformation, for instance, in N-alkylation or acylation reactions.

A QSRR study involves three main components:

A dataset of compounds: A series of structurally related sulfonamides with variations in the alkyl or cycloalkyl group.

A measure of reactivity: An experimentally determined dependent variable, such as the logarithm of the reaction rate constant (log k).

Molecular descriptors: A set of calculated independent variables that quantify various aspects of the molecular structure.

For a series of analogs of this compound, relevant descriptors could be calculated using computational chemistry software. These descriptors would capture the electronic, steric, and hydrophobic properties of the molecules.

A multilinear regression (MLR) or machine learning algorithm could then be used to build a model of the form:

log k = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Dₙ are the molecular descriptors and cₙ are the regression coefficients. Such a model could reveal which molecular properties are most influential for the reactivity of this class of compounds. researchgate.net

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |

|---|---|---|

| Electronic | Partial charge on the nitrogen atom | Relates to nucleophilicity or acidity of the N-H group. nih.gov |

| Steric/Topological | Molecular volume or surface area | Quantifies steric hindrance around the reaction center. |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Correlates with the ability to donate electrons (nucleophilicity). |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Indicates affinity for polar vs. nonpolar phases, affecting reactivity in multiphasic systems. |

Advanced Analytical Methodologies for Research on 1 Methoxycyclohexyl Methanesulfonamide

Spectroscopic Techniques for Mechanistic and Structural Research

Spectroscopic methods are fundamental in elucidating chemical structures and reaction mechanisms. For a novel or understudied compound like (1-Methoxycyclohexyl)methanesulfonamide, these techniques would be indispensable for confirming its identity, determining its stereochemistry, and understanding its reactive behavior.

Advanced NMR Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the structure and dynamics of molecules. Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, would be crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound.

For reaction monitoring, in-situ or online NMR spectroscopy allows researchers to track the concentrations of reactants, intermediates, and products in real-time without altering the reaction mixture. This provides invaluable kinetic data and mechanistic insights. For instance, in a hypothetical synthesis of this compound, one could monitor the disappearance of starting material signals and the concurrent appearance of product signals.

Stereochemical assignment, particularly for a chiral center if present, can be achieved using chiral derivatizing agents in conjunction with NMR or through advanced techniques like NOESY, which can reveal through-space proximity of atoms, helping to determine the relative stereochemistry.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and transient reaction intermediates. This technique would be vital in studying the synthesis or degradation pathways of this compound. By coupling HRMS with a liquid chromatography (LC) or gas chromatography (GC) system, complex reaction mixtures can be separated, and the exact mass of each component can be determined, facilitating the identification of short-lived intermediates that are crucial for understanding reaction mechanisms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. In the context of reactions involving this compound, these techniques would be used to follow the transformation of functional groups. For example, the disappearance of a reactant's characteristic vibrational band and the emergence of new bands corresponding to the product's functional groups (e.g., the S=O stretches of the sulfonamide group) can be monitored to track reaction progress.

A hypothetical data table illustrating the kind of information that would be gathered is presented below. Please note that the wavenumbers are purely illustrative.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (Sulfonamide) | 3300-3200 |

| C-H (Cyclohexyl) | 2950-2850 |

| S=O (Sulfonamide) | 1350-1300 and 1160-1140 |

| C-O (Methoxy) | 1150-1085 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research (Excluding Basic Purity Testing)

Chromatographic techniques are essential for separating components of a mixture, which is critical for both purity assessment and detailed reaction analysis beyond simple purity checks.

Chiral Chromatography for Enantiomeric Excess Determination

If this compound or its precursors are chiral, determining the enantiomeric excess (ee) of a sample is crucial, especially in pharmaceutical research where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The development of a chiral HPLC method would involve screening different CSPs and mobile phases to achieve baseline separation of the enantiomers.

Online Reaction Monitoring using LC-MS or GC-MS

Coupling a chromatographic separation technique with a mass spectrometer (LC-MS or GC-MS) provides a powerful platform for online reaction monitoring. This setup allows for the continuous sampling of a reaction mixture, separation of its components, and their identification and quantification. This is particularly useful for complex reactions where multiple products and byproducts are formed. For the study of this compound, an LC-MS system could be used to monitor its formation in a synthesis reaction, providing real-time data on yield and impurity profiles, which is invaluable for reaction optimization.

X-ray Crystallography for Solid-State Structural Analysis

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the X-ray crystallography of this compound. Consequently, detailed research findings regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles determined through this method, are not available in the public domain.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is fundamental in unequivocally determining the molecular structure, conformation, and intermolecular interactions of a compound in its solid state.

Should a crystallographic study of this compound be conducted in the future, the resulting data would be presented in a standardized format, as exemplified in the hypothetical data table below. Such a table would typically include key crystallographic parameters that describe the crystal lattice and the molecule's geometry.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | Hypothetical value |

| β (°) | Hypothetical value |

| γ (°) | Hypothetical value |

| Volume (ų) | Hypothetical value |

| Z | Hypothetical value |

| Density (calculated) (g/cm³) | Hypothetical value |

The analysis of such data would reveal critical details about the molecule's conformation, such as the chair conformation of the cyclohexane (B81311) ring and the orientation of the methoxy (B1213986) and methanesulfonamide (B31651) substituents. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient public information available to construct a detailed article on the chemical compound "this compound" according to the specified outline. The search did not yield specific research findings, data, or established synthetic applications required to thoroughly address its role as a synthetic building block and intermediate.

The requested article structure centered on the following key areas:

Role of 1 Methoxycyclohexyl Methanesulfonamide As a Synthetic Building Block and Intermediate

Development of Synthetic Methodologies Utilizing (1-Methoxycyclohexyl)methanesulfonamide Derivatives:An analysis of how derivatives of the compound are used to create new and efficient synthetic methods.

Despite searching for information related to these specific topics, the available scientific literature does not provide the necessary details, such as reaction schemes, yields, or the synthesis of specific complex scaffolds originating from this compound. Without such foundational research, a scientifically accurate and informative article that adheres to the user's strict outline and content requirements cannot be produced.

Therefore, until more research on the synthetic utility of this compound is published and becomes accessible, the generation of the requested article is not feasible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.